N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as OTBD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. It has also been shown to exhibit fluorescent properties, making it a useful tool for the detection of metal ions in solution.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of new enzyme inhibitors. Another advantage is its fluorescent properties, which make it a useful tool for the detection of metal ions in solution. However, one limitation is the lack of understanding of its mechanism of action, which hinders its potential applications in various fields.
Future Directions
There are several future directions for the study of N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new drugs for the treatment of pain and inflammation, the development of new enzyme inhibitors, and the exploration of its potential applications in materials science. Further research is needed to fully understand its mechanism of action and to identify its potential applications in various fields.
Synthesis Methods
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multistep process that involves the reaction of tert-butylamine with o-tolyl hydrazine to form 3-(o-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with 3-bromopropionyl chloride to form this compound.
Scientific Research Applications
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions in solution. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new enzyme inhibitors.
properties
IUPAC Name |
N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-7-5-6-8-12(11)15-17-14(21-19-15)10-9-13(20)18-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXGYWUNPVGGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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